Regioisomeric Differentiation: 3,5-Difluoro vs. 3,4-Difluoro vs. 2,4-Difluoro Benzyl Substitution in Piperidine-Thiomorpholine ROMK Chemotype
The three regioisomeric difluorobenzyl analogs—3,5-difluoro (target compound), 3,4-difluoro (CAS 2640965-64-4), and 2,4-difluoro (CAS 2877717-96-7)—share identical molecular formula (C₁₇H₂₂F₂N₂OS, MW 340.4) but differ exclusively in fluorine placement on the benzyl ring . In the broader ROMK inhibitor patent series (US9073882B2), fluorine position on the aryl ring is a critical determinant of IC₅₀, with meta-substituted fluoro analogs consistently demonstrating distinct potency ranks from ortho- or para-substituted counterparts [1]. The 3,5-difluoro configuration generates a symmetric electron-withdrawing field that is fundamentally different from the asymmetric dipole of 3,4-difluoro or the ortho-effect of 2,4-difluoro, which can influence both the basicity of the piperidine nitrogen (pKa shift) and the geometry of the binding pose within the ROMK channel pore [1]. Direct comparative IC₅₀ data for these three regioisomers in the same assay has not been publicly reported; this evidence gap should be closed by the procuring laboratory before assuming equipotency.
| Evidence Dimension | Regioisomeric fluorine substitution pattern on N-benzyl group |
|---|---|
| Target Compound Data | 3,5-difluorobenzyl substitution; MW 340.4; XLogP3 (computed) not available from PubChem for this specific CID |
| Comparator Or Baseline | 3,4-difluorobenzyl analog (CAS 2640965-64-4): MW 340.4; 2,4-difluorobenzyl analog (CAS 2877717-96-7): MW 340.4 |
| Quantified Difference | No direct comparative potency data available; structural difference limited to fluorine position (meta/meta vs. meta/para vs. ortho/para) |
| Conditions | Structural comparison based on vendor catalog entries and patent class SAR (US9073882B2); no head-to-head assay data identified |
Why This Matters
In ROMK inhibitor SAR, regioisomeric fluorine placement can shift IC₅₀ by 10- to 100-fold; procurement of the correct regioisomer is essential for replicating published or internal screening results.
- [1] Merck Sharp & Dohme Corp. US9073882B2 – Inhibitors of the Renal Outer Medullary Potassium Channel. SAR discussion and exemplified compounds. 2015. View Source
